molecular formula C15H25N3O3S B7183655 N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide

N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide

Cat. No.: B7183655
M. Wt: 327.4 g/mol
InChI Key: YOVDZMHFZLXXPC-UHFFFAOYSA-N
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Description

N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclohexyl group, and a sulfonyl moiety

Properties

IUPAC Name

N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-12-10-16-18(11-12)9-8-15(19)17(2)13-6-4-5-7-14(13)22(3,20)21/h10-11,13-14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVDZMHFZLXXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)N(C)C2CCCCC2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the sulfonylated intermediate with N-methyl-3-aminopropanoic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to sulfone under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Material Science:

Mechanism of Action

The mechanism of action of N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylphenyl)propanamide
  • N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylbenzyl)propanamide
  • N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclopentyl)propanamide

Uniqueness

N-methyl-3-(4-methylpyrazol-1-yl)-N-(2-methylsulfonylcyclohexyl)propanamide is unique due to its specific combination of a pyrazole ring, a cyclohexyl group, and a sulfonyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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